(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol
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Overview
Description
(1R)-2-Amino-1-{bicyclo[222]octan-2-yl}ethan-1-ol is a chiral compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated amines.
Scientific Research Applications
(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex bicyclic structures.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in ring size and substitution patterns.
2-Azabicyclo[2.2.1]heptanes: These compounds have a similar nitrogen-containing bicyclic structure and are used in similar applications.
Uniqueness
(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring specific binding interactions and structural rigidity.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2-bicyclo[2.2.2]octanyl)ethanol |
InChI |
InChI=1S/C10H19NO/c11-6-10(12)9-5-7-1-3-8(9)4-2-7/h7-10,12H,1-6,11H2/t7?,8?,9?,10-/m0/s1 |
InChI Key |
LMNCUKGFGMRJQN-VVIYDGDNSA-N |
Isomeric SMILES |
C1CC2CCC1CC2[C@H](CN)O |
Canonical SMILES |
C1CC2CCC1CC2C(CN)O |
Origin of Product |
United States |
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